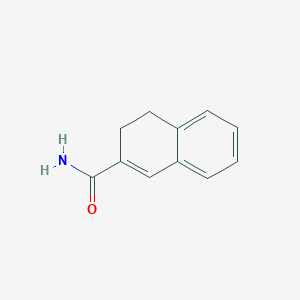
3,4-Dihydro-2-naphthalenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2-naphthalenecarboxamide is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, characterized by the presence of an amide group at the second position of the dihydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-naphthalenecarboxamide typically involves the amidation of 3,4-dihydronaphthalene-2-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. One common approach is the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity while minimizing waste and reaction time. The choice of reagents and conditions is optimized to achieve cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: 3,4-Dihydro-2-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.
科学的研究の応用
3,4-Dihydro-2-naphthalenecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dihydro-2-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its action include the modulation of enzymatic activity and interference with metabolic processes .
類似化合物との比較
Naphthalene-2-carboxamide: Lacks the dihydro modification, resulting in different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene-2-carboxamide: Another derivative with additional hydrogenation, affecting its chemical properties.
Naphtho[1,2-b]furan-3-carboxamide: Contains a fused furan ring, leading to distinct biological activities.
Uniqueness: 3,4-Dihydro-2-naphthalenecarboxamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its dihydronaphthalene core provides a balance between aromatic stability and reactivity, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
3,4-dihydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H11NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H2,12,13) |
InChIキー |
VEBYIGGYOBSBCS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC=CC=C21)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde](/img/structure/B8366535.png)
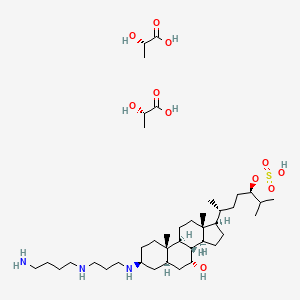
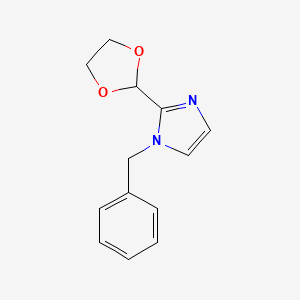
![6-Chloro-3-(furo[2,3-c]pyridin-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B8366547.png)

![5-Chloro-7-(4-(methylsulfonyl)piperidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B8366565.png)
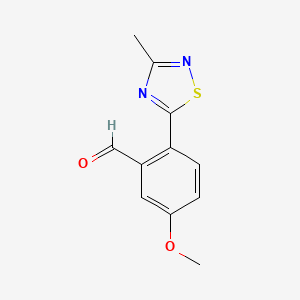
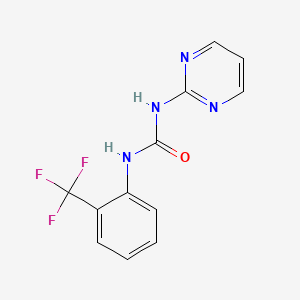

![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8366584.png)
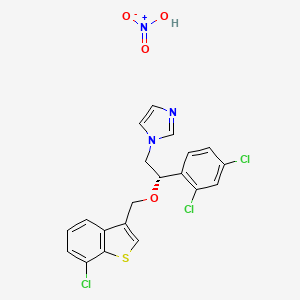
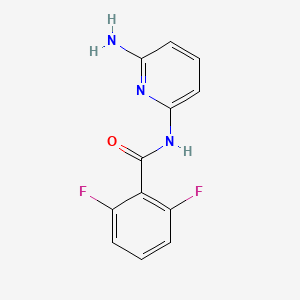
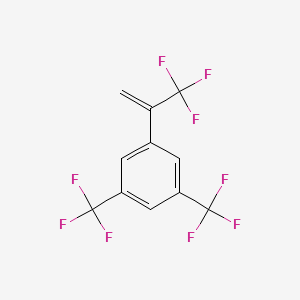
![Methyl 2-[6-hydroxy-4-(trifluoromethyl)benzo[b]thiophen-3-yl]acetate](/img/structure/B8366637.png)
